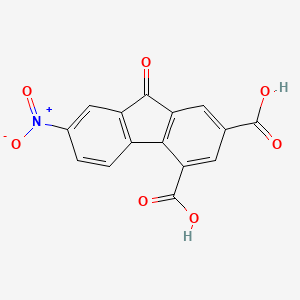
2-Nitrofluorenone-5,7-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrofluorenone-5,7-dicarboxylic acid is an organic compound characterized by the presence of a nitro group and two carboxylic acid groups attached to a fluorenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrofluorenone-5,7-dicarboxylic acid typically involves the nitration of fluorenone derivatives followed by carboxylation. One common method includes the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrofluorenone is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst, such as a transition metal complex.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrofluorenone-5,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
2-Nitrofluorenone-5,7-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and polymers.
Mecanismo De Acción
The mechanism of action of 2-Nitrofluorenone-5,7-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate various biochemical pathways and cellular processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine-5,5’-dicarboxylic acid: Similar in having dicarboxylic acid groups but lacks the nitro group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups but has a furan ring instead of a fluorenone core.
Uniqueness
2-Nitrofluorenone-5,7-dicarboxylic acid is unique due to the combination of a nitro group and two carboxylic acid groups on a fluorenone core
Propiedades
Número CAS |
153363-86-1 |
|---|---|
Fórmula molecular |
C15H7NO7 |
Peso molecular |
313.22 g/mol |
Nombre IUPAC |
7-nitro-9-oxofluorene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C15H7NO7/c17-13-9-5-7(16(22)23)1-2-8(9)12-10(13)3-6(14(18)19)4-11(12)15(20)21/h1-5H,(H,18,19)(H,20,21) |
Clave InChI |
CFSDRNPMBKMXPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


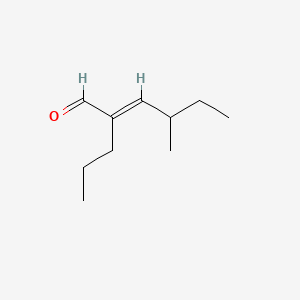
![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)
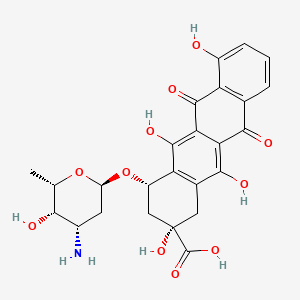
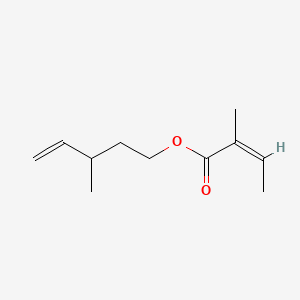
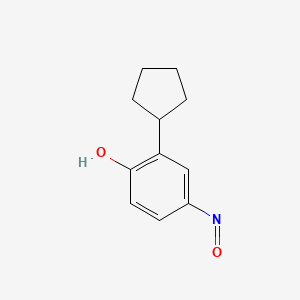

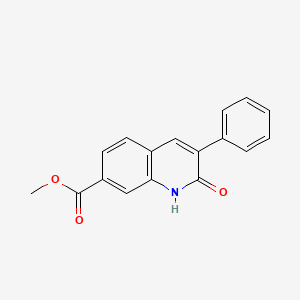
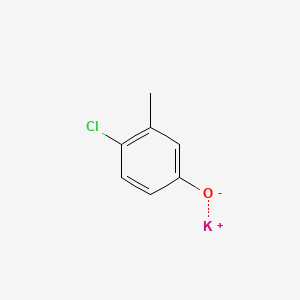
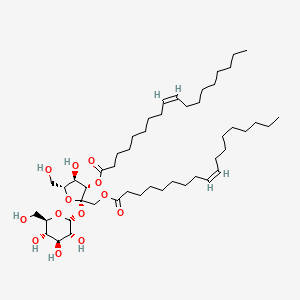

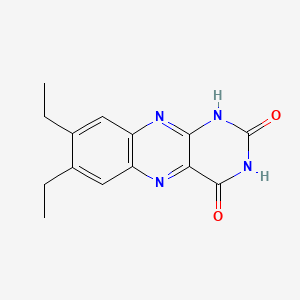
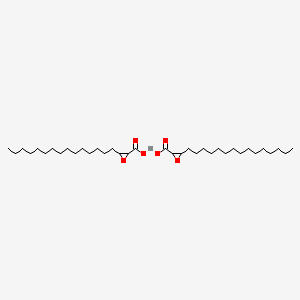
![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
